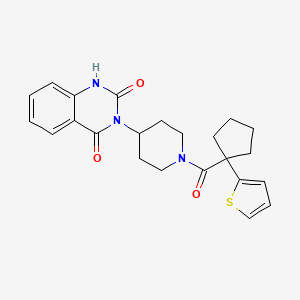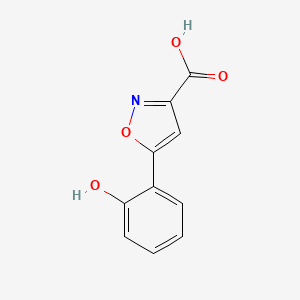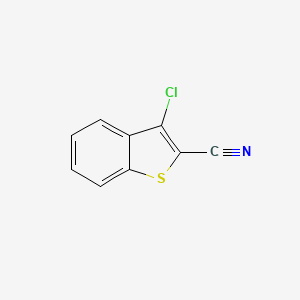
N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide, commonly known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFM-2 is a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the perception of pain and temperature.
Mécanisme D'action
CFM-2 inhibits N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide channels by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to various stimuli, including heat, capsaicin, and acid. By inhibiting N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide channels, CFM-2 can reduce pain and inflammation in various animal models.
Biochemical and Physiological Effects:
CFM-2 has been shown to reduce pain and inflammation in various animal models. It has also been investigated for its potential anti-cancer effects, as N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide channels have been implicated in cancer cell proliferation and survival. CFM-2 has been shown to inhibit the growth of several cancer cell lines in vitro, and it has been investigated in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
CFM-2 is a potent and selective inhibitor of N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide channels, which makes it a valuable tool for studying the role of these channels in various physiological and pathological conditions. However, CFM-2 has some limitations for lab experiments. It is a relatively large and complex molecule, which can make it difficult to synthesize and purify. It also has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
CFM-2 has several potential future directions for research. One area of interest is the development of more potent and selective N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide inhibitors, which could have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of the potential anti-cancer effects of CFM-2, and the development of N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide inhibitors as anti-cancer agents. CFM-2 could also be investigated in other animal models of pain and inflammation, to further understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of CFM-2 involves several steps, including the reaction of 3-chloro-4-fluoroaniline with 1-(hydroxymethyl)cyclopropane carboxylic acid to form an intermediate. The intermediate is then reacted with oxalyl chloride to form the final product, CFM-2. The synthesis of CFM-2 has been optimized to improve yield and purity, and several modifications have been made to the original procedure.
Applications De Recherche Scientifique
CFM-2 has been extensively studied for its potential therapeutic applications. N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide channels are involved in the perception of pain and temperature, and their activation has been implicated in several pathological conditions, including chronic pain, inflammation, and cancer. CFM-2 has been shown to be a potent and selective inhibitor of N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide channels, and it has been investigated as a potential treatment for several conditions.
Propriétés
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O3/c14-9-5-8(1-2-10(9)15)17-12(20)11(19)16-6-13(7-18)3-4-13/h1-2,5,18H,3-4,6-7H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNKZQHJKDCHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2782864.png)


![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2782873.png)

![N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2782877.png)

